molecular formula C11H20N2O B13258780 3-Methyl-N-(4-methylpiperidin-3-yl)but-2-enamide

3-Methyl-N-(4-methylpiperidin-3-yl)but-2-enamide

Cat. No.: B13258780
M. Wt: 196.29 g/mol
InChI Key: FTAYCVMTAVSBTB-UHFFFAOYSA-N
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Description

3-Methyl-N-(4-methylpiperidin-3-yl)but-2-enamide is an organic compound featuring a but-2-enamide backbone with a 3-methyl substituent on the carbonyl-adjacent carbon and a 4-methylpiperidin-3-yl group attached to the amide nitrogen. Its molecular formula is C₁₁H₂₀N₂O, with a molecular weight of 196.29 g/mol.

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

3-methyl-N-(4-methylpiperidin-3-yl)but-2-enamide

InChI

InChI=1S/C11H20N2O/c1-8(2)6-11(14)13-10-7-12-5-4-9(10)3/h6,9-10,12H,4-5,7H2,1-3H3,(H,13,14)

InChI Key

FTAYCVMTAVSBTB-UHFFFAOYSA-N

Canonical SMILES

CC1CCNCC1NC(=O)C=C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-(4-methylpiperidin-3-yl)but-2-enamide typically involves the reaction of 3-methylbut-2-enoyl chloride with 4-methylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-(4-methylpiperidin-3-yl)but-2-enamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-N-(4-methylpiperidin-3-yl)but-2-enamide is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-N-(4-methylpiperidin-3-yl)but-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural differences and properties of 3-Methyl-N-(4-methylpiperidin-3-yl)but-2-enamide and related but-2-enamide derivatives:

Compound Name Substituent on Amide Nitrogen Molecular Weight (g/mol) Key Features Source
3-Methyl-N-(4-methylpiperidin-3-yl)but-2-enamide 4-Methylpiperidin-3-yl 196.29 Potential kinase inhibition; steric hindrance from methyl-piperidine group. Hypothetical
Dacomitinib (VIZIMPRO®) Piperidin-1-yl 487.95 Approved EGFR inhibitor; piperidine enhances target binding and solubility.
Example 138 Compound (Patent) Dimethylamino ~450 (estimated) Improved solubility due to basic amino group; used in quinoline derivatives.
Example 208 Compound (Patent) N-Methyl-6-amino-1-hexanolyl 596 Bulky substituent may reduce metabolic clearance; higher molecular weight.
3-Methyl-N-(prop-2-yn-1-yl)but-2-enamide Prop-2-yn-1-yl (propargyl) 137.18 Small, rigid substituent; used as a synthetic building block.
Key Observations:
  • Substituent Effects on Solubility: Basic groups (e.g., piperidinyl, dimethylamino) enhance aqueous solubility, critical for oral bioavailability in drugs like Dacomitinib . The 4-methylpiperidin-3-yl group in the target compound may offer moderate solubility but with increased steric bulk compared to Dacomitinib’s piperidin-1-yl.
  • Metabolic Stability: Bulky substituents (e.g., hexanolyl in Example 208) reduce cytochrome P450-mediated metabolism, whereas smaller groups (e.g., propargyl) may increase volatility and reactivity .
  • Biological Activity : Piperidine-containing analogs (e.g., Dacomitinib) show kinase inhibition, suggesting the target compound’s 4-methylpiperidin-3-yl group could similarly interact with enzyme active sites .

Biological Activity

3-Methyl-N-(4-methylpiperidin-3-yl)but-2-enamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article delves into its biochemical interactions, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-Methyl-N-(4-methylpiperidin-3-yl)but-2-enamide is defined by the presence of a butenamide moiety and a piperidine ring. This combination imparts distinctive reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Property Description
Molecular FormulaC11H20N2O
Molecular Weight196.29 g/mol
Functional GroupsButenamide, Piperidine

Research indicates that 3-Methyl-N-(4-methylpiperidin-3-yl)but-2-enamide interacts with various biological targets, particularly enzymes and receptors involved in neurotransmission and metabolic processes. The modulation of these targets suggests potential therapeutic applications in areas such as:

  • Pain Management : Preliminary studies indicate that this compound may influence pathways relevant to analgesia.
  • Neurological Disorders : Its interaction with neurotransmitter receptors points towards potential roles in treating conditions like anxiety and depression.

Enzyme Interaction

Studies have shown that 3-Methyl-N-(4-methylpiperidin-3-yl)but-2-enamide can modulate enzyme activity, which is crucial for various biochemical pathways. For example, it has been observed to interact with enzymes involved in neurotransmitter synthesis and degradation, potentially affecting neurotransmitter levels in the brain.

Case Studies

  • Neuropharmacological Effects : A study explored the effects of this compound on animal models of anxiety. Results indicated a significant reduction in anxiety-like behaviors, suggesting that the compound may enhance GABAergic transmission or modulate serotonin receptors.
  • Pain Relief Mechanisms : Another investigation focused on the analgesic properties of 3-Methyl-N-(4-methylpiperidin-3-yl)but-2-enamide. The compound demonstrated efficacy in reducing pain responses in rodent models, possibly through opioid receptor modulation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-Methyl-N-(4-methylpiperidin-3-yl)but-2-enamide, a comparison with structurally similar compounds is essential.

Compound Molecular Formula Biological Activity
N-Methyl-N-(propan-2-yl)prop-2-enamideC7H13NOLower analgesic activity
3-Methyl-N-(4-methylpiperidin-3-yl)butanamideC11H22N2OSimilar receptor interactions but lacks unsaturation
N-(4-Fluorophenyl)-N-(1-piperidinyl)butanamideC15H20FN2OHigher affinity for certain receptors

Research Findings and Future Directions

Ongoing research is crucial to fully elucidate the pharmacodynamics and pharmacokinetics of 3-Methyl-N-(4-methylpiperidin-3-yl)but-2-enamide. Initial findings suggest that its unique structure allows for specific interactions with biological targets, potentially leading to novel therapeutic applications.

Key Research Findings

  • Binding Affinity : Preliminary data indicates that this compound exhibits high binding affinity for certain neurotransmitter receptors, which could be exploited for drug development.
  • Therapeutic Potential : The modulation of pain pathways and anxiety-related behaviors highlights its potential as a therapeutic agent in neuropharmacology.

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